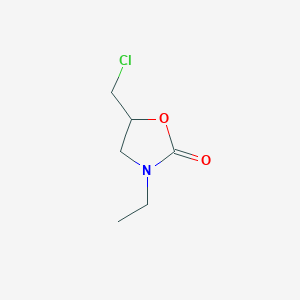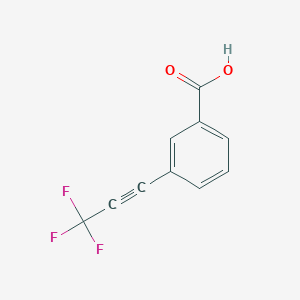
2-(5-tert-Butyloxolan-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-tert-Butyloxolan-2-yl)ethan-1-amine is an organic compound with the molecular formula C10H21NO. This compound is characterized by the presence of a tert-butyl group attached to an oxolane ring, which is further connected to an ethanamine chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-Butyloxolan-2-yl)ethan-1-amine typically involves the reaction of tert-butyl oxolane with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-(5-tert-Butyloxolan-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(5-tert-Butyloxolan-2-yl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(5-tert-Butyloxolan-2-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: A compound with a similar structure but different functional groups.
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Another related compound used in chemical probe synthesis.
Uniqueness
2-(5-tert-Butyloxolan-2-yl)ethan-1-amine is unique due to the presence of the tert-butyl group and oxolane ring, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(5-tert-butyloxolan-2-yl)ethanamine |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)9-5-4-8(12-9)6-7-11/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
JAIWKBPOOURDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(O1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


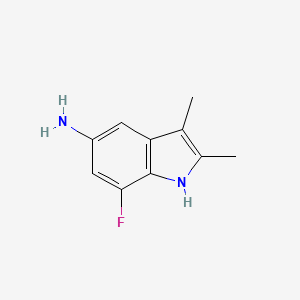
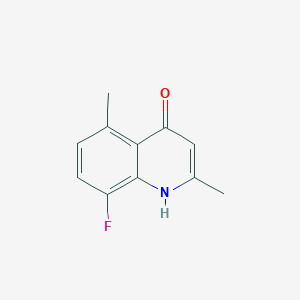
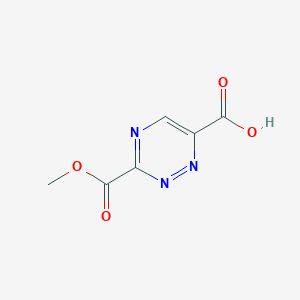
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B15252581.png)



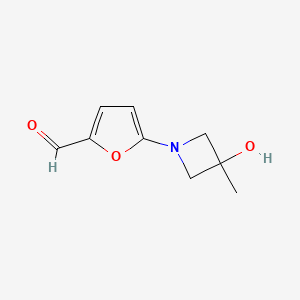
![3-[(1z)-2-Bromoethenyl]-furan](/img/structure/B15252607.png)
